molecular formula C22H29N5O4 B13923032 tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate

Cat. No.: B13923032
M. Wt: 427.5 g/mol
InChI Key: RRDIJSLVQUZSKC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperidine ring, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indazole Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indazole intermediate.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development. Studies may focus on its activity against certain diseases, its pharmacokinetics, and its safety profile.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1H-indazol-6-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-5-yl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-1-methyl-1H-indazol-6-yl)piperidine-1-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H29N5O4

Molecular Weight

427.5 g/mol

IUPAC Name

tert-butyl 4-[3-(2,4-dioxo-1,3-diazinan-1-yl)-1-methylindazol-6-yl]piperidine-1-carboxylate

InChI

InChI=1S/C22H29N5O4/c1-22(2,3)31-21(30)26-10-7-14(8-11-26)15-5-6-16-17(13-15)25(4)24-19(16)27-12-9-18(28)23-20(27)29/h5-6,13-14H,7-12H2,1-4H3,(H,23,28,29)

InChI Key

RRDIJSLVQUZSKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C(=NN3C)N4CCC(=O)NC4=O

Origin of Product

United States

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